2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15FN4O3 and its molecular weight is 354.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step processes that combine several reagents.
Example Synthetic Route:
Starting from 2-fluorophenol, it can be reacted with an appropriate alkylating agent to introduce the ethanone moiety.
The resulting intermediate is then subjected to a cyclization reaction with a pyridine derivative.
The final step involves the formation of the 1,2,4-oxadiazole ring, which is introduced through a reaction involving nitriles and hydrazides.
Industrial Production Methods: Industrially, the preparation of this compound would utilize high-purity reagents and optimized reaction conditions to ensure high yields and purity. Techniques like column chromatography and recrystallization are often employed to isolate and purify the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, especially at the azetidinyl moiety, leading to the formation of more oxidized derivatives.
Reduction: Reduction can occur at the oxadiazole ring, potentially breaking the ring to form amine derivatives.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution conditions often involve bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products: Oxidation yields oxazolone derivatives, reduction leads to amine derivatives, and substitutions create a variety of substituted phenoxy compounds.
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Utilized in studying reaction mechanisms and kinetics.
Biology:
Investigated for its potential as an enzyme inhibitor.
Explored for its biological activity in various in vitro assays.
Medicine:
Research is underway to explore its potential as a pharmaceutical lead compound, particularly in the treatment of certain cancers and neurological disorders.
Industry:
Applied in the development of new materials with specific electronic properties.
Utilized in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action for 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone largely depends on its interaction with biological macromolecules.
Molecular Targets and Pathways:
It is known to interact with enzymes, potentially inhibiting their activity by binding to active sites.
The oxadiazole moiety can interact with metal ions, influencing metalloproteins and metalloenzymes.
Fluorine atoms enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
2-Phenoxyethanone: Lacks the fluoro and pyridyl substitutions, thus exhibiting different reactivity and biological profiles.
1,2,4-Oxadiazole derivatives: These compounds have diverse applications and properties but lack the specific ethanone linkage and azetidinyl group.
Quite the mouthful, right? Let’s see where this takes us!
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c19-13-5-1-2-7-15(13)25-11-16(24)23-9-12(10-23)18-21-17(22-26-18)14-6-3-4-8-20-14/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLHMAESRGBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.